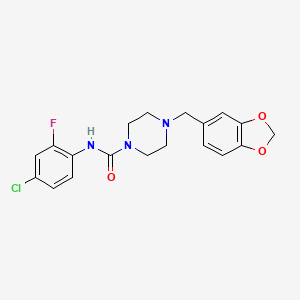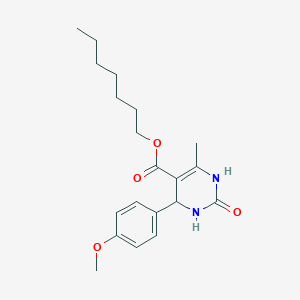![molecular formula C17H18Cl2O4 B4931328 1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)
1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as Bis(2-(2-(2-methoxyphenoxy)ethoxy)ethyl) ether (BEEE), is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BEEE is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress in cells. BEEE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, BEEE has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
BEEE has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, BEEE has been shown to induce the expression of certain genes involved in cell proliferation and differentiation. At higher concentrations, BEEE has been shown to induce apoptosis in cancer cells and cause oxidative stress in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BEEE has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, BEEE has some limitations, including its relatively high cost and the lack of information on its long-term effects on human health and the environment.
Direcciones Futuras
There are several future directions for research on BEEE, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its potential as an anticancer agent in animal models, and the evaluation of its environmental impact. Additionally, further studies are needed to elucidate the mechanism of action of BEEE and its long-term effects on human health and the environment.
Conclusion:
In conclusion, BEEE is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BEEE is needed to fully understand its potential applications and its impact on human health and the environment.
Métodos De Síntesis
BEEE can be synthesized through a multistep process that involves the reaction of 3-methoxyphenol with epichlorohydrin, followed by the reaction of the resulting compound with bis(2-hydroxyethyl) ether and 4-chloronitrobenzene. The final product is obtained by reducing the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst.
Aplicaciones Científicas De Investigación
BEEE has been extensively studied for its potential applications in various fields, including material science, biomedicine, and environmental science. In material science, BEEE has been used as a cross-linking agent for the synthesis of polyurethane and epoxy resins. In biomedicine, BEEE has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In environmental science, BEEE has been studied for its ability to remove heavy metals from wastewater.
Propiedades
IUPAC Name |
1,4-dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-3-2-4-15(12-14)22-9-7-21-8-10-23-17-11-13(18)5-6-16(17)19/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURVEXBJYKMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)

![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)


![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)
